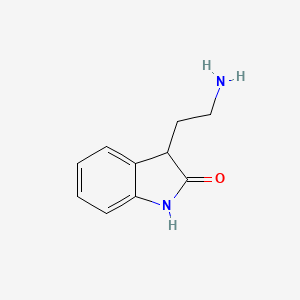
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, also known as DFP-10825, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide involves the reaction of 2,5-difluoroaniline with 2-bromo-2-(thiophen-2-yl)acetic acid to form the intermediate, N-(2,5-difluorophenyl)-2-(2-bromo-2-(thiophen-2-yl)ethyl)aniline. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide.
Starting Materials
2,5-difluoroaniline, 2-bromo-2-(thiophen-2-yl)acetic acid, oxalyl chloride, triethylamine
Reaction
Step 1: React 2,5-difluoroaniline with 2-bromo-2-(thiophen-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2,5-difluorophenyl)-2-(2-bromo-2-(thiophen-2-yl)ethyl)aniline., Step 2: Dissolve the intermediate in dry dichloromethane and add oxalyl chloride dropwise while stirring. Add triethylamine to the reaction mixture to neutralize the hydrogen chloride gas that is produced. Stir the reaction mixture for several hours until the reaction is complete., Step 3: Filter the reaction mixture to remove the triethylamine hydrochloride salt and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using a suitable solvent system to obtain the final product, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide.
Wirkmechanismus
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide exerts its effects by binding to and inhibiting specific proteins involved in disease processes. The exact mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is not fully understood, but it is known to inhibit the activity of key enzymes involved in cancer cell proliferation, inflammation, and neuronal signaling. N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has also been shown to modulate the expression of various genes involved in these processes, which further contributes to its therapeutic potential.
Biochemische Und Physiologische Effekte
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide inhibits cell proliferation and induces apoptosis, which leads to the death of cancer cells. In inflammation, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide reduces the production of pro-inflammatory cytokines, which contributes to the resolution of inflammation. In neurological disorders, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide improves neuronal signaling and promotes neuronal survival, which can lead to improved neurological function.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has several advantages for use in lab experiments. It has a high selectivity for its target proteins, which means that it can be used to study specific disease processes without affecting other cellular processes. N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide also has a low toxicity profile, which makes it safe for use in in vitro and in vivo studies. However, one limitation of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide. One potential application is in the development of cancer therapies, where N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could be used as a targeted therapy for specific types of cancer. Another potential application is in the treatment of inflammation, where N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could be used to reduce the production of pro-inflammatory cytokines. In addition, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide for these applications.
Wissenschaftliche Forschungsanwendungen
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been studied extensively for its potential therapeutic applications. In preclinical studies, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving neurological function. N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has also been shown to have a high selectivity for its target proteins, which makes it a promising candidate for drug development. In addition, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has a low toxicity profile, which further supports its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-11-7-9(16)4-5-10(11)17/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQKKBGWOLTAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)
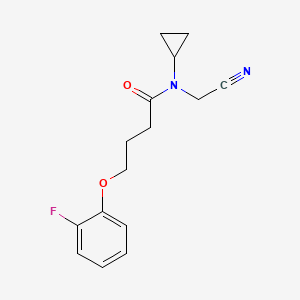
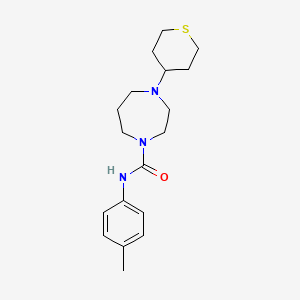
![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)
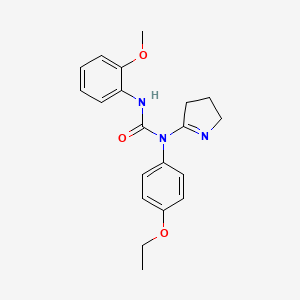
![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
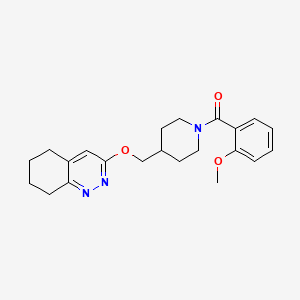
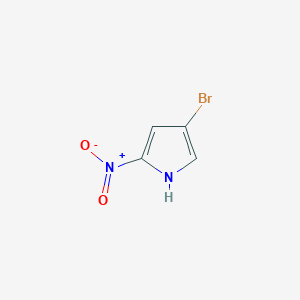
![4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2404474.png)
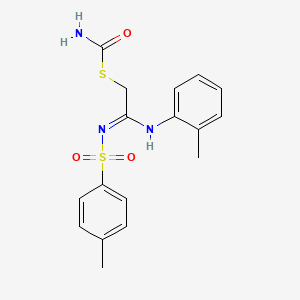

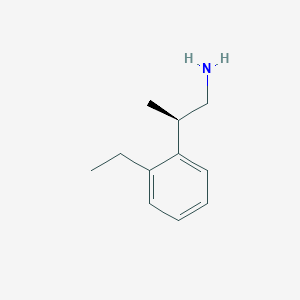
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)
